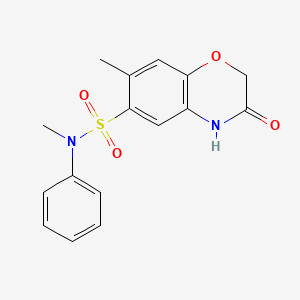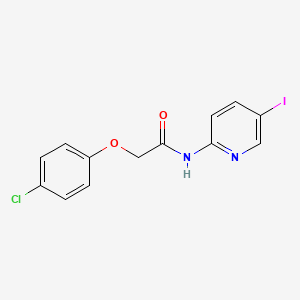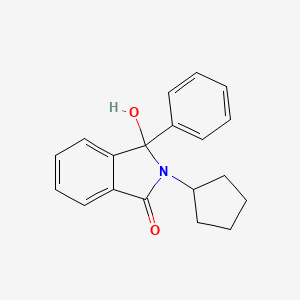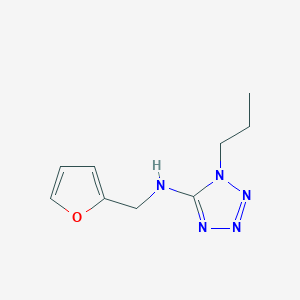![molecular formula C19H23N3O2 B4420777 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420777.png)
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide
Vue d'ensemble
Description
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide, also known as BU-224, is a selective agonist of the κ-opioid receptor (KOR). It is a small molecule drug that has been developed for research purposes to study the physiological and biochemical effects of KOR activation.
Mécanisme D'action
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide is a selective agonist of the KOR, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of KOR by this compound leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in neurotransmitter release, which ultimately results in the physiological and biochemical effects of KOR activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-depressant effects. It has also been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse. This compound has been shown to have a high affinity for KOR and a low affinity for other opioid receptors, which makes it a useful tool for studying the specific effects of KOR activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has several advantages for lab experiments, including its high affinity for KOR, its selectivity for KOR over other opioid receptors, and its ability to cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a short half-life, which requires frequent dosing in animal studies. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide. One direction is to further study its effects on addiction and reward pathways. Another direction is to investigate its potential as a treatment for chronic pain, depression, and other neurological disorders. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable tool for studying the physiological and biochemical effects of KOR activation and for developing new treatments for neurological disorders.
Applications De Recherche Scientifique
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has been used extensively in scientific research to study the physiological and biochemical effects of KOR activation. It has been shown to have analgesic, anti-inflammatory, and anti-depressant effects in animal models. This compound has also been used to study the role of KOR in addiction and reward pathways. It has been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse.
Propriétés
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-3-13-22-16-9-5-4-8-15(16)21-18(22)11-6-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAMYTWOQKVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B4420715.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4420721.png)
![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)


![N-1-adamantyl-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4420758.png)

![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)

